6-benzyl-N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
6-benzyl-N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, along with various substituents that contribute to its unique chemical properties.
Properties
Molecular Formula |
C25H28N4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-benzyl-N-butan-2-yl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H28N4/c1-5-17(2)26-24-22(16-20-12-8-6-9-13-20)18(3)27-25-23(19(4)28-29(24)25)21-14-10-7-11-15-21/h6-15,17,26H,5,16H2,1-4H3 |
InChI Key |
FDHMUJKVZWAGAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C(=NC2=C(C(=NN21)C)C3=CC=CC=C3)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as acids or bases, are used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to various substituted pyrazolopyrimidines .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Numerous studies have reported the anticancer potential of compounds within this structural class. The mechanisms include:
- Inhibition of Kinases : Compounds similar to 6-benzyl-N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have shown the ability to inhibit key kinases involved in cancer cell proliferation and survival pathways, such as AKT and mTOR.
- Induction of Apoptosis : Related compounds can induce apoptosis in various cancer cell lines through mitochondrial pathways. This is characterized by increased reactive oxygen species (ROS) production and activation of caspases.
- Cell Cycle Arrest : Studies have demonstrated that certain derivatives can cause G2/M phase arrest in cancer cells, effectively inhibiting cell division and growth.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes linked to various diseases:
- α-glucosidase Inhibition : This activity is particularly relevant for managing Type 2 diabetes mellitus (T2DM). Enzyme inhibitors can help regulate blood sugar levels by delaying carbohydrate absorption.
- Acetylcholinesterase Inhibition : This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission.
Case Study 1: Anticancer Activity
A study involving derivatives of pyrazolo[1,5-a]pyrimidines demonstrated significant G2/M phase arrest in HL-60 leukemia cells after treatment with concentrations around 100 nM. This indicates the compound's potential as a therapeutic agent against leukemia.
Case Study 2: Enzyme Inhibition
Another research effort explored the enzyme inhibitory potential of related compounds against α-glucosidase and acetylcholinesterase. The findings suggested that these compounds could serve as dual-action agents for T2DM and Alzheimer’s treatment.
Mechanism of Action
The mechanism of action of 6-benzyl-N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
6-benzyl-N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. The presence of benzyl, butan-2-yl, and phenyl groups contributes to its distinct reactivity and potential therapeutic applications .
Biological Activity
6-benzyl-N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and anti-inflammatory potential.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound were tested against various cancer cell lines.
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of similar pyrazolo derivatives against human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Results showed that certain derivatives led to significant reductions in cell viability with IC50 values ranging from 0.37 µM to 7.91 µM, indicating their potential as anticancer agents .
- Mechanism of Action : Flow cytometry analysis revealed that these compounds induced apoptotic cell death and arrested the cell cycle at the sub-G1 phase. Molecular docking studies suggested strong binding affinities to key targets involved in tumor progression .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have also been investigated. Screening tests demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 15 µg/mL |
| Compound B | Escherichia coli | 30 µg/mL |
| Compound C | Pichia pastoris | 10 µg/mL |
These findings indicate that while some derivatives show promise as antimicrobial agents, the overall potency varies significantly among different strains .
Anti-inflammatory Potential
The anti-inflammatory effects of related pyrimidine derivatives have been documented in several studies. These compounds were shown to inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells.
Mechanistic Insights
Western blotting and RT-PCR analyses confirmed that treatment with these compounds significantly downregulated mRNA and protein levels of inflammatory mediators. This suggests a potential therapeutic application for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
